molecular formula C12H14N2O B1612538 3-Methyl-1-(2-phenylethyl)-2-pyrazolin-5-one CAS No. 949-26-8

3-Methyl-1-(2-phenylethyl)-2-pyrazolin-5-one

Cat. No.: B1612538
CAS No.: 949-26-8
M. Wt: 202.25 g/mol
InChI Key: YNXZGQCXEHEZKB-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-phenylethyl)-2-pyrazolin-5-one is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity and Free Radical Scavenging

3-Methyl-1-(2-phenylethyl)-2-pyrazolin-5-one, also known as edaravone, demonstrates significant potential as an antioxidant agent. Its structure has been identified as conducive to lipid peroxidation-inhibitory activity, making it a potent antioxidant agent. In vivo studies further revealed its brain-protective activity in transient ischemia models (Watanabe et al., 2003). Similarly, another study indicated its use as a free radical scavenger in the treatment of neonatal hypoxic-ischemic encephalopathy, further highlighting its antioxidative properties (Ikeda et al., 2002).

Synthetic and Medicinal Chemistry

In the field of synthetic and medicinal chemistry, this compound has been a core component for synthesizing various compounds. A study demonstrated its use in the synthesis of thiazolyl–pyrazolone derivatives, which were evaluated for their antioxidant activity (Gaffer et al., 2017). Additionally, its derivative, MCI-186, was shown to be a highly potent antioxidative radical scavenger, underlining its significance in developing neuroprotective therapeutic agents (Ono et al., 1997).

Neuroprotection and Treatment of Retinal Damage

Edaravone has shown neuroprotective effects in various models of brain injury and disease. It was found to protect against retinal damage in vitro and in vivo, suggesting its potential in treating retinal diseases (Inokuchi et al., 2009). Furthermore, it demonstrated neuroprotective effects in a rotenone rat model for Parkinson's disease, highlighting its therapeutic potential in neurodegenerative disorders (Xiong et al., 2011).

Interaction with Peroxynitrite

A study demonstrated that edaravone reacts with peroxynitrite to produce 4-NO-edaravone, indicating its therapeutic function as a scavenger of peroxynitrite as well as lipid peroxyl radicals. This reaction further substantiates its application in clinical treatments for conditions like acute cerebral infarction (Fujisawa & Yamamoto, 2016).

Mechanism of Action

Target of Action

The primary target of 3-Methyl-1-(2-phenylethyl)-2-pyrazolin-5-one, also known as 5-METHYL-2-PHENETHYL-2,4-DIHYDRO-PYRAZOL-3-ONE, is the opioid receptor . Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands .

Mode of Action

The compound interacts with its targets, the opioid receptors, by binding to them . This binding stimulates the exchange of GTP for GDP on the G-protein complex . As a result, the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline is inhibited . Opioids also inhibit the release of vasopressin, somatostatin, insulin, and glucagon .

Biochemical Pathways

The compound affects the biochemical pathways involving the opioid receptors . The binding of the compound to these receptors inhibits adenylate cyclase, leading to a decrease in intracellular cAMP . This inhibition subsequently affects the release of various neurotransmitters .

Pharmacokinetics

Based on the known metabolism of similar compounds, it can be anticipated that the metabolism of this compound might involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Result of Action

The binding of this compound to the opioid receptors results in a decrease in the release of various neurotransmitters . This leads to a decrease in pain perception, making the compound a potent analgesic . The compound is extremely potent and can be hazardous when used without the prescription and supervision of a medical professional .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain microbial metabolites can trigger the production of intracellular reactive oxygen species (ROS), lipid peroxidation, and electrolyte loss . .

Properties

IUPAC Name

5-methyl-2-(2-phenylethyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-10-9-12(15)14(13-10)8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXZGQCXEHEZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590159
Record name 5-Methyl-2-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949-26-8
Record name 5-Methyl-2-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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